BenchChemオンラインストアへようこそ!

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Regioselective cross-coupling Suzuki-Miyaura coupling Structure-activity relationship

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (CAS 1260897-03-7) is a heterobifunctional piperidine-4-carboxylate building block bearing a 3-bromo-2-cyanophenyl substituent at the piperidine nitrogen. Its molecular formula is C₁₅H₁₇BrN₂O₂, with a molecular weight of 337.21 g/mol, a computed XLogP3 of 3.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 53.3 Ų.

Molecular Formula C15H17BrN2O2
Molecular Weight 337.21 g/mol
CAS No. 1260897-03-7
Cat. No. B1431383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
CAS1260897-03-7
Molecular FormulaC15H17BrN2O2
Molecular Weight337.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)Br)C#N
InChIInChI=1S/C15H17BrN2O2/c1-2-20-15(19)11-6-8-18(9-7-11)14-5-3-4-13(16)12(14)10-17/h3-5,11H,2,6-9H2,1H3
InChIKeyZSFMRRYGQRABPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (CAS 1260897-03-7): Core Structural Identity & Procurement-Relevant Classification


Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (CAS 1260897-03-7) is a heterobifunctional piperidine-4-carboxylate building block bearing a 3-bromo-2-cyanophenyl substituent at the piperidine nitrogen. Its molecular formula is C₁₅H₁₇BrN₂O₂, with a molecular weight of 337.21 g/mol, a computed XLogP3 of 3.2, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 53.3 Ų [1]. The compound features three distinct synthetic handles—an aryl bromide for cross-coupling, a nitrile for reduction/hydrolysis/cycloaddition, and an ethyl ester for hydrolysis/transesterification—making it a versatile intermediate for medicinal chemistry and fragment-based library synthesis . It is cataloged under PubChem CID 74889531 and MFCD11041629 [1].

Why Generic Substitution Fails for Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate: The Quantitative Case Against In-Class Interchangeability


Compounds within the 1-(halo-cyanophenyl)piperidine-4-carboxylate class are not functionally interchangeable due to divergent physicochemical properties, steric factors, and synthetic accessibility. The target compound's 3-bromo-2-cyanophenyl substitution pattern creates an ortho-bromo-nitrile relationship with distinct electronic and steric characteristics, compared to the 4-bromo regioisomer or des-bromo analog. The computed XLogP3 of 3.2 for the 3-bromo target exceeds that of the des-bromo analog (XLogP3 = 2.5), indicating a meaningful hydrophobicity difference of Δ0.7 log units [1][2]. The molecular weight differential (Δ = 78.89 g/mol vs. des-bromo) further impacts downstream pharmacokinetic predictions when used as a fragment or intermediate. Additionally, the ethyl ester substitution cannot be trivially replaced by the methyl ester (MW = 323.18 g/mol; ΔMW = 14.03 g/mol and altered steric bulk at the ester moiety), which affects both reactivity in saponification/transesterification sequences and the crystallinity of downstream intermediates . These quantifiable disparities make blind generic substitution a source of irreproducibility in multi-step synthetic sequences and structure-activity relationship studies.

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate: Head-to-Head Quantitative Differentiation Evidence


Ortho-Bromo-Nitrile vs. Para-Bromo-Nitrile Regioisomer: Steric and Electronic Differentiation

The 3-bromo-2-cyanophenyl substitution in the target compound places the bromine atom ortho to the electron-withdrawing nitrile group, creating a unique steric environment and electronic polarization compared to the 4-bromo-2-cyanophenyl regioisomer. In the target compound, the C–Br bond experiences an electron-deficient aromatic ring due to the adjacent nitrile (σₘ = 0.56 for CN), which polarizes the C–Br bond and increases its electrophilic character relative to the 4-bromo isomer where the bromine is para to the nitrile and experiences reduced inductive withdrawal. This ortho relationship also introduces steric hindrance that can be exploited for regioselective transformations: the bromine at position 3 is flanked by the nitrile at position 2 and the piperidine nitrogen substituent at position 1, creating a congested environment that discriminates against bulky coupling partners. In contrast, the 4-bromo regioisomer presents a less hindered, electronically distinct coupling site [1]. The 3-bromo-2-cyanophenylboronic acid derivative—directly accessible from the target compound via Miyaura borylation—enables sequential orthogonal coupling strategies that the 4-bromo isomer cannot replicate with the same selectivity profile .

Regioselective cross-coupling Suzuki-Miyaura coupling Structure-activity relationship Halogen bonding

Brominated vs. Des-Bromo Analog: Synthetic Versatility and Physicochemical Property Differentiation

The target compound (MW = 337.21 g/mol; XLogP3 = 3.2) differs substantially from its des-bromo analog, ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate (CAS 357670-16-7; MW = 258.32 g/mol; XLogP3 = 2.5). The bromine atom contributes a molecular weight increase of 78.89 g/mol and a lipophilicity increase of ΔXLogP3 = 0.7 log units [1][2]. Critically, the aryl bromide serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that the des-bromo analog cannot participate in, expanding the accessible chemical space for library synthesis. In fragment-based drug discovery, the bromine also functions as a heavy atom for X-ray crystallographic phasing and as a potential halogen-bond donor to biological targets, features absent in the des-bromo analog. The computed topological polar surface area of 53.3 Ų remains identical between the two compounds, but the higher logP of the brominated target shifts the calculated CNS MPO desirability score and Lipinski compliance profile relative to the des-bromo comparator, directly impacting lead optimization decisions [1].

Cross-coupling handle Halogen bonding LogP optimization Fragment-based drug discovery

Ethyl Ester vs. Methyl Ester: Hydrolytic Stability and Downstream Crystallinity Differentiation

The target compound bears an ethyl ester (MW contribution = 73.07 g/mol for the ethoxycarbonyl moiety) compared to the methyl ester analog, methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (CAS 1365271-66-4; MW = 323.18 g/mol) [1]. The ethyl ester exhibits slower base-catalyzed hydrolysis kinetics (approximate relative rate k_Me/k_Et ≈ 2–4 under standard saponification conditions) due to the larger steric bulk of the ethoxy group and the electron-donating inductive effect of the ethyl chain that reduces carbonyl electrophilicity [2]. This kinetic differentiation is practically significant: selective ester hydrolysis in the presence of other base-sensitive functional groups (e.g., the nitrile) can be achieved with greater control using the ethyl ester, whereas the methyl ester hydrolyzes more rapidly and with reduced selectivity. Additionally, ethyl esters of piperidine-4-carboxylate derivatives typically confer higher melting points to crystalline intermediates compared to their methyl ester counterparts due to improved lattice packing, a crucial parameter for purification by recrystallization in multi-step syntheses. The molecular weight differential (ΔMW = 14.03 g/mol; +4.3% for ethyl) is modest but meaningful in the context of mass balance calculations for GMP intermediate specifications [1].

Ester hydrolysis kinetics Transesterification Crystallinity Process chemistry

Piperidine-4-carboxylate vs. Piperidine-3-carboxylate Regioisomer: Spatial Orientation and Molecular Recognition

The target compound positions the ethyl carboxylate at the 4-position of the piperidine ring, in contrast to the 3-carboxylate regioisomer, ethyl 1-(3-bromo-2-cyanophenyl)piperidine-3-carboxylate. The 4-carboxylate projects the ester group along the equatorial axis of the chair-conformed piperidine (in the lowest-energy conformer), placing it at approximately 180° relative to the N-aryl substituent. In contrast, the 3-carboxylate regioisomer orients the ester group at approximately 60° relative to the N-aryl vector [1]. This geometric difference alters the distance between the ester carbonyl and the aryl nitrile and bromine, which is critical when the compound serves as a scaffold for fragment linking or when the carboxylate participates in key hydrogen-bonding or ionic interactions with a biological target. For applications where the piperidine-4-carboxylate is used as a precursor to 4-substituted piperidine pharmacophores (e.g., 4-aminomethylpiperidine, 4-carboxamide), the 4-position is synthetically mandatory for downstream transformations that the 3-regioisomer cannot undergo [2].

Conformational analysis Molecular recognition Piperidine regioisomers Structure-based design

Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Diversification via Sequential Orthogonal Cross-Coupling

The ortho-bromo-nitrile relationship in the target compound enables a two-directional diversification strategy: first, Suzuki-Miyaura coupling at the aryl bromide with a boronic acid partner, followed by nitrile transformation (reduction to amine, hydrolysis to amide/acid, or tetrazole formation via [3+2] cycloaddition). This sequential orthogonal reactivity, supported by the steric and electronic profile of the 3-bromo-2-cyanophenyl scaffold described in Evidence Item 1, allows construction of compound libraries where both vectors are independently varied, a capability not accessible with the 4-bromo regioisomer or des-bromo analog .

Fragment-Based Drug Discovery: Heavy-Atom Phasing and Halogen-Bond-Enabled Binding

The bromine atom (atomic number 35) provides anomalous scattering for X-ray crystallographic phasing of protein-ligand co-crystal structures, while simultaneously serving as a halogen-bond donor to backbone carbonyls or π-systems in target binding sites. The lipophilicity increase (ΔXLogP3 = +0.7 vs. des-bromo analog) and molecular weight boost (ΔMW = +78.89 g/mol) quantified in Evidence Item 2 position this compound as a fragment-like starting point with intrinsic structural biology compatibility. Researchers procuring this compound over the des-bromo analog gain both crystallographic and affinity advantages in fragment screening campaigns [1].

Selective Ester Deprotection in Multi-Step Synthetic Routes to Piperidine-4-carboxamides

The ethyl ester of the target compound offers kinetic discrimination during saponification compared to the methyl ester analog (relative rate k_Me/k_Et ≈ 2–4, per Evidence Item 3). This enables selective hydrolysis of the ethyl ester in the presence of other base-labile protecting groups, followed by coupling with amines to generate piperidine-4-carboxamide pharmacophores. The ethyl ester also typically yields crystalline intermediates with higher melting points than methyl ester counterparts, facilitating purification by recrystallization rather than chromatography in process-scale synthesis [2].

Synthesis of 4-Substituted Piperidine Pharmacophores Requiring Correct Regiochemistry

The 4-carboxylate substitution pattern (vs. 3-carboxylate) is mandatory for reduction to 4-hydroxymethylpiperidine derivatives or conversion to 4-aminomethylpiperidine via Curtius rearrangement, key pharmacophoric elements in CNS drug candidates. As established in Evidence Item 4, the spatial geometry of the 4-carboxylate group—projecting equatorially at ~180° to the N-aryl bond—matches the required vector for reported bioactive conformations of 4-substituted piperidine ligands. The 3-carboxylate regioisomer cannot serve as a synthetic precursor for these specific pharmacophore architectures [3].

Quote Request

Request a Quote for Ethyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.